2-(2,4-Difluorophenyl)propan-2-ol CAS number 51788-81-9
2-(2,4-Difluorophenyl)propan-2-ol CAS number 51788-81-9
An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)propan-2-ol (CAS: 51788-81-9): A Cornerstone Intermediate in Antifungal Synthesis
Introduction and Strategic Importance
2-(2,4-Difluorophenyl)propan-2-ol is a tertiary alcohol that serves as a pivotal building block in the synthesis of high-value pharmaceutical compounds.[1][2] Its molecular structure, featuring a difluorinated phenyl ring, is a key pharmacophore in a class of potent antifungal agents known as azoles. The primary significance of this compound lies in its role as a direct precursor to Fluconazole, a widely used medication for treating a range of fungal infections.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of its synthesis, characterization, and critical application in medicinal chemistry, emphasizing the scientific rationale behind the described methodologies.
Physicochemical and Spectroscopic Profile
Accurate characterization of a starting material is a self-validating system for any synthetic workflow. The identity and purity of 2-(2,4-Difluorophenyl)propan-2-ol must be unequivocally confirmed before its use in subsequent reactions. The following tables summarize its key physical properties and the expected spectroscopic data for robust analytical verification.
Table 1: Physicochemical Properties
| Property | Value | Source / Notes |
|---|---|---|
| CAS Number | 51788-81-9 | [5][6] |
| Molecular Formula | C₉H₁₀F₂O | [5][6] |
| Molecular Weight | 172.17 g/mol | [1][5] |
| Appearance | Powder | [1] |
| Synonyms | 2,4-Difluoro-α,α-dimethyl-benzenemethanol | [1][2] |
| Storage | Store at 2-8°C, protected from air and light |[1] |
Table 2: Spectroscopic Characterization Data
| Technique | Expected Observations & Rationale |
|---|---|
| ¹H NMR | Aromatic Protons (3H): Complex multiplets between δ 6.8-7.5 ppm, characteristic of a 1,2,4-trisubstituted benzene ring with strong fluorine coupling. Methyl Protons (6H): A sharp singlet around δ 1.6 ppm, representing the two equivalent methyl groups. Hydroxyl Proton (1H): A broad singlet (exchangeable with D₂O) typically between δ 2-4 ppm, depending on solvent and concentration. The integration ratio of 3:6:1 is a key diagnostic feature. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 100-165 ppm region. The carbons directly bonded to fluorine will show large C-F coupling constants, a definitive feature for confirming the substitution pattern. Quaternary Carbon (C-OH): A signal around δ 72 ppm. Methyl Carbons: A signal around δ 32 ppm. |
| IR Spectroscopy | O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol hydroxyl group. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[7] C-F Stretch: Strong, sharp absorption bands typically found in the 1100-1300 cm⁻¹ region, confirming the presence of the fluoro substituents.[7] |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 172.07. The high-resolution mass should align with the calculated exact mass. Key Fragments: A prominent peak at m/z = 157 ([M-CH₃]⁺) due to the loss of a methyl radical, which is a common fragmentation pathway for tertiary alcohols. |
Core Synthesis Protocol: Grignard Reaction
The most direct and industrially relevant synthesis of 2-(2,4-Difluorophenyl)propan-2-ol is achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction is chosen for its efficiency and reliability.[8] The causality of this choice rests on the "umpolung" (polarity reversal) of the difluorophenyl ring; by converting the electrophilic carbon of an aryl halide into a potent nucleophilic carbanion, it can readily attack an electrophilic carbonyl carbon, such as that in acetone.[9]
Caption: Workflow for the Grignard synthesis of 2-(2,4-Difluorophenyl)propan-2-ol.
Detailed Step-by-Step Methodology
Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood. Anhydrous solvents are critical.[9] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.[10][11]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum or in an oven and allow to cool under an inert atmosphere.
-
Initiation of Grignard Reagent: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[9] Add a small portion of a solution of 1-bromo-2,4-difluorobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel.
-
Formation of Grignard Reagent: The reaction is initiated once the brown color of the iodine disappears and gentle bubbling is observed. Once initiated, add the remaining 1-bromo-2,4-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction mixture will typically turn cloudy and grey/brown. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the reagent.
-
Nucleophilic Addition: Cool the flask containing the Grignard reagent in an ice bath. Add a solution of acetone (1.1 eq.) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. This step is highly exothermic; maintain the temperature below 10°C. A thick, white precipitate will form.
-
Quenching and Workup: After the acetone addition is complete, allow the mixture to stir at room temperature for 1 hour. Cautiously quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This protonates the alkoxide intermediate and dissolves the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]
-
Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure 2-(2,4-Difluorophenyl)propan-2-ol.
Application in Pharmaceutical Synthesis: The Pathway to Fluconazole
The primary industrial application of 2-(2,4-Difluorophenyl)propan-2-ol is as a key intermediate in the multi-step synthesis of Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol).[3][4][13] The tertiary alcohol is first converted into a reactive epoxide, which then undergoes a nucleophilic ring-opening reaction with 1,2,4-triazole to install the second triazole ring and complete the Fluconazole structure.
Caption: Synthetic pathway from 2-(2,4-Difluorophenyl)propan-2-ol to Fluconazole.
This synthetic transformation underscores the strategic value of the title compound. The initial Grignard synthesis provides the core difluorophenyl tertiary alcohol scaffold. Subsequent steps build upon this scaffold to introduce the two triazole moieties essential for the antifungal activity of Fluconazole.[4] The mechanism of action for azole antifungals like Fluconazole involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][14][15]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[16] Work should be performed in a well-ventilated area or fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors.[16] Prevent contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge, as fine powders can be flammable.[10][18]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][18]
Conclusion
2-(2,4-Difluorophenyl)propan-2-ol is more than a simple chemical; it is an enabling intermediate that has played a crucial role in the development of modern antifungal therapies. Its efficient synthesis via the Grignard reaction and its strategic conversion to Fluconazole highlight its importance in medicinal chemistry. For researchers in drug discovery and process development, a thorough understanding of this compound's synthesis, characterization, and reaction pathways is essential for the innovation of new therapeutic agents and the optimization of existing manufacturing processes.
References
- An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvMob7mK8cQX6Bsu5RMapdxf855OHAQFtZuLjQ7j7CGJ3I9DRTcxItvIB31A9cvW_GkHfkr2-PHPUld1iAOkVKSBOlOMTn4zH3qwrs27XvBh4AazvNnOVZEXBOPPr8NV2Yuk_VTQm-AI-1nLP-gjG9Q0qbSKId574HHK4jBqroJvZDmt9GVS0KIL6nnwh2cpddzHnEKjPFBITZ2G7tX1YWE1RL1IB-BnuOqxRbRaQjCstfhFnDdMFcvhQvPqybQYO7v0euSVUW]
- Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. (2017). Asian Journal of Biochemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuK2DAXd5yM9WHx52gGLDFvxa56OYMBPogInjhIPF_1I_86F3b5k6RM2CLD9Mc69kON7XzKRYgxrWgAaImDi4WWEhakE2gKvQ0ypSr4iWFjinH4ojbCpZpFFi52vXE6bc9sm46QKD9CsV0PZkI5ZzTiKEnwVyRiGlOSK-LyvrYNxlnfrTDsuw_pgMlB76A52AzU8Wbscl8FxwmUe1TCz3s6RMEHBe7uIYDgO1-tEKDphGNHHQsXSb0tl5swYcYEo7ug1DCH_s=]
- Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYfZw0eVPrOYWIU0an-5R-IWLDGVHqFAcw1WsBmdu5eiwxAApHyo5GMREsiTjx-FHVraG1SmEJNPaOc8dMozbi8hZJgovd_DFRhjWczsLFl5KDaOeymgTeOhvE1SYsrVxofX5kYkyCWQka-rls]
- 2-(2,4-Difluorophenyl)propan-2-ol (CAS No. 51788-81-9) SDS. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgtpBVGAgcF_cBURTE0yMTVABOX8Q9cwJ9icdB4SwCJPKoGJlU73dLIExCpKN70O0lklK--65GIOXSayetO7TjvZuR0UcGxKBn-9vSMxj4sPL3xuSQFXe_xEW1hREDufpZmbw31R5v4NY=]
- Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. (2011). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21538561/]
- PROCESS FOR PREPARING BIOLOGICALLY ACTIVE DERIVATIVES OF 1,2,4-TRIAZOL AND INTERMEDIARIES USEFUL IN THIS PROCESS. (Patent 0967210). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ9ijXzuP8Pvf0Jd4ExL6Zju8yCcyD1yfopwKGQ6ouL4jUxIqm1ms-nLrU7P0BXXG7equI1dmDE_afvgoWVdk6VO-WfY1xXZC-mIAYBULUoCPUt0CPolie6LJGux6TDWVBXrCKOVngOUKrbDmpOdPonJiDy8e29QHX3Z6x9sk1_dVTgbOnJXr7LtfRHWQ7gxBLcnmWHPIhUxCQpjAaf4zBu_Iqja35walqqc0=]
- CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Google Patents. [URL: https://patents.google.
- 2-(2,4-Difluorophenyl)propan-2-ol | CAS 51788-81-9. Chemical-Suppliers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGNHXgUGkwB0Cv3UeLsvxQkgAZb071yTIHgeAwl-lO4OdaDRm7tgW9g20FJEjkK-35Nrq60Qp9DKchdYkYWtKMdaC4FqTZCUK83y9hV-03yJvqP8xFvygmZ0LURNPab0hqBZ8xrSSWpjj88IZDBAqntkS_qGLkJU_lAAP5EGw=]
- Improved synthesis of fluconazole by using nano-SSA as a green catalyst. (2015). Bulgarian Chemical Communications. [URL: http://www.bcc.bas.bg/BCC_Volumes/Volume_47_Number_3_2015/BCC-47-3-2015-685-690-Gholap.pdf]
- Synthesis of 2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1,2-PROPANEDIOL. PrepChem. [URL: https://www.prepchem.com/synthesis-of-2-2-4-difluorophenyl-3-1h-1-2-4-triazol-1-yl-1-2-propanediol]
- Grignard Synthesis of Triphenylmethanol. Dartmouth College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8bef7m6R4SQRApg9md52XGSvv0LKwJBcQfgLTi-7BIfF41crtqa6ehWoJ0-keSueiDnMR0ytyyyba1Blq9sX2__ald3i2fKwpSK0_d4ZfqoIe80bPnS7VN9OiPY1q4BhnvubNJWnY3eX9Y18OziKq]
- FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. ResearchGate. [URL: https://www.researchgate.net/publication/349942702_FT-IR_UV_NMR_Spectral_Examinations_Report_of_2-24-Difluorophenyl-13-Bis-124-Triazol-1-yl_Propan-2-ol_on_the_Basis_of_Boosting_Electric_and_Optical_Properties_Using_DFT]
- 2-(2,4-Difluorophenyl)propan-2-ol | 51788-81-9. Coompo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhLrBHSb3v42gjrvykZB9yWKiR9ITtjVZyn7KJesgCz7vygUudCmfHDJ1xKeTm7kEKArErYJJJ1Sw4HkcsKy-K1A3kG_SgLCf1ukECtB3DWOXdZS1xUiKd9P5Ru6hTp9W0Tbwl5iRr_DI3K9qq6u-MbV0qTSDrpaBJxvp4t-66BA6JYxmIcg==]
- CN105732310B - The synthetic method of 2 [base of 2 (2,4 difluorophenyl) 2 propylene 1] 1,3 propane diols. Google Patents. [URL: https://patents.google.
- 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5276269]
- FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGITyNSzPKy6ExhPdxkzBF9wF-6u4VCqtZ2BYKVZcDFGtvtkWm8ikeEHKGiex0OSNwtHDVuElRuDVm_gAnIUn0nglT6yGGIUMbIvwsug8hNhV_MJSDNFbaA65B2s1IOwZOXA5i7c2sOhH7O9dIuX9SUJWC4CvO-LINFiveqyx9ay4KDWWmhiwPbRFho89X9is6IZBRYSOGsX04OEWHsG847NKz4fdgaX3yz]
- Grignard Reagents and related organic synthesis. Ace Chemistry. [URL: https://www.acechemistry.com/grignard-reagents.html]
- 2-(2,4-Difluorophenyl)propan-2-ol | CAS 51788-81-9. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-4-difluorophenyl-propan-2-ol-51788-81-9]
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci. [URL: https://leah4sci.com/grignard-reaction-reagent-and-mechanism/]
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [URL: https://www.adichemistry.com/organic/namedreactions/grignard/grignard-reagent-reaction.html]
- SAFETY DATA SHEET - Propan-2-ol. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-product.html?product=P/7507/17]
- 2-(2,4-difluorophenyl)propan-2-ol. PubChemLite. [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/10654761]
- Reactions of Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
- Safety Data Sheet: 2-(4-Fluorophenyl)propan-2-ol. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/sites/default/files/sds/2603-3-24.pdf]
- SAFETY DATA SHEET PROPAN-2-OL. ABB. [URL: https://search.abb.com/library/Download.aspx?DocumentID=9AKK107046A0938&LanguageCode=en&DocumentPartId=&Action=Launch]
- 2-(4-Fluorophenyl)-2-propanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/637733]
- Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies. Benchchem. [URL: https://www.benchchem.com/pdf/BC002621_Tech_Sheet.pdf]
- Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. (2016). Scientific Reports. [URL: https://www.
- Safety Data Sheet: Propan-2-ol. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/msds_pdf/EN/S06450_EN.PDF]
- 2-Propanol - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/i9516]
- Infrared spectrum of propan-2-ol. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/IRspec/Propan2olIR.htm]
- Antifungal Activities of Natural Products and Their Hybrid Molecules. (2023). MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5029]
- Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. Benchchem. [URL: https://www.benchchem.com/pdf/BC002621_App_Notes.pdf]
- (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis. Benchchem. [URL: https://www.benchchem.com/pdf/BC002621_White_Paper.pdf]
- Effect of Defined Block Sequence Terpolymers on Antifungal Activity and Biocompatibility. (2025). Macromolecular Bioscience. [URL: https://pubmed.ncbi.nlm.nih.gov/39764700/]
- Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance. (2023). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10231945/]0231945/]
Sources
- 1. 2-(2,4-Difluorophenyl)propan-2-ol | 51788-81-9 - Coompo [coompo.com]
- 2. scbt.com [scbt.com]
- 3. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-(2,4-Difluorophenyl)propan-2-ol | CAS 51788-81-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. adichemistry.com [adichemistry.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. library.e.abb.com [library.e.abb.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. 2-(4-Fluorophenyl)-2-propanol | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemos.de [chemos.de]




